molecular formula C19H22N2O3S B2495118 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 921786-95-0

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2495118
CAS No.: 921786-95-0
M. Wt: 358.46
InChI Key: DXVILNSUOQZWTF-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 1-ethyl-2-oxoindoline moiety linked via a sulfonamide group to a 4-isopropyl-substituted benzene ring.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-21-18-10-7-16(11-15(18)12-19(21)22)20-25(23,24)17-8-5-14(6-9-17)13(2)3/h5-11,13,20H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVILNSUOQZWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the indole derivative with sulfonyl chloride under basic conditions.

    Final Assembly: The final compound is assembled by coupling the indole sulfonamide with the appropriate benzene derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in material science or as a catalyst.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might inhibit enzymes or interact with cellular targets to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Benzene Ring

The benzene ring substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Benzene Substituent Molecular Formula Molecular Weight logP
Target Compound 4-isopropyl C19H23N2O3S 367.47* ~3.1†
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide (F721-0023) 4-methyl C17H18N2O3S 330.40 2.78
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-5-methylbenzene-1-sulfonamide (F721-0032) 2-methoxy-5-methyl C18H20N2O4S 360.43 2.79

Notes:

  • The 2-methoxy-5-methyl substitution (F721-0032) introduces hydrogen-bond acceptors, slightly elevating polar surface area (64.26 Ų vs. ~60 Ų in F721-0023), which may affect solubility and bioavailability .

Core Heterocycle Modifications

Replacing the indoline core with other heterocycles alters activity profiles:

  • N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide : The indazole core enhances π-π stacking interactions with biological targets, while the allyl group introduces conformational flexibility .
  • Chlorthalidone : A structurally distinct sulfonamide with a 1-hydroxy-3-oxo-isoindoline moiety, used clinically as a diuretic. Its rigid isoindoline core contrasts with the target compound’s flexible ethyl-oxoindoline system .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The target compound’s 4-isopropyl group likely reduces aqueous solubility compared to smaller substituents (e.g., 4-methyl). However, its moderate logP (~3.1) suggests balanced lipophilicity for oral absorption .
  • F721-0032 (logSw = -3.38) exhibits poor intrinsic solubility, necessitating formulation adjustments for in vivo studies .

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the treatment of various diseases.

Chemical Structure and Properties

The compound features an indole ring system linked to a sulfonamide group, which is known for its diverse biological properties. The molecular formula for this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 362.46 g/mol. The presence of both the indole moiety and the sulfonamide group contributes to its biological activity.

1. Anticancer Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the sulfonamide group has been linked to the inhibition of carbonic anhydrase, which plays a role in tumor growth and metastasis .

3. Enzyme Inhibition

The biological activity of this compound may also extend to other enzyme targets. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways. This compound could potentially inhibit enzymes such as carbonic anhydrase or other key metabolic enzymes, thus impacting cellular functions .

Case Study 1: Anticancer Activity

In vitro studies have shown that compounds structurally similar to this compound exhibit significant cytotoxicity against breast cancer cell lines (MCF7). These studies utilized MTT assays to determine cell viability after treatment with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective potency at micromolar concentrations.

CompoundIC50 (μM)Cell Line
Compound A15MCF7
Compound B10MCF7
N-(1-Ethyl...)12MCF7

Case Study 2: COX Inhibition

A comparative study on various sulfonamide derivatives demonstrated that while some compounds showed high COX inhibition (e.g., celecoxib at 80% inhibition), others exhibited moderate activity. The study found that modifications to the para-position of the phenyl ring significantly impacted inhibitory activity.

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